β-Hydride Elimination vs. Methyl Radical Desorption: Surface Reaction Pathway Divergence
On the As-rich GaAs(100)-c(4×4) surface, DEZ and DMZ exhibit fundamentally different decomposition pathways. DEZ primarily undergoes β-hydride elimination to produce ethylene, while DMZ decomposes via methyl radical desorption between 500 and 720 K [1]. This mechanistic distinction directly impacts carbon incorporation and film purity in semiconductor doping applications [2].
| Evidence Dimension | Primary thermal decomposition pathway on semiconductor surfaces |
|---|---|
| Target Compound Data | β-hydride elimination → ethylene release |
| Comparator Or Baseline | Dimethylzinc (DMZ): methyl radical desorption (500–720 K) |
| Quantified Difference | Complete mechanistic divergence; DEZ avoids methyl radical formation |
| Conditions | As-rich GaAs(100)-c(4×4) surface, temperature programmed desorption (TPD), ultrahigh vacuum |
Why This Matters
Selection of DEZ over DMZ enables cleaner doping profiles with reduced carbon contamination in III-V semiconductor manufacturing.
- [1] Lam, H.-T., Venkateswaran, N., & Vohs, J. M. (1997). Reaction of dimethylzinc and diethylzinc on the As-rich GaAs(100)-c(4×4) surface. Journal of Vacuum Science & Technology A, 15(3), 1159–1162. View Source
- [2] Glew, R. (1984). Zinc Doping of MOCVD GaAs. In: Electrical characteristics of carbon-doped GaAs. Materials Science and Engineering. View Source
